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Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of ALB-127158(a), a selective

melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in relation to other MCHR1

antagonists that have undergone early-stage clinical development. The development of

MCHR1 antagonists has been a focus for therapeutic intervention in obesity and other

metabolic disorders. However, the progression of many of these compounds has been halted

for various reasons, making a comparative safety assessment crucial for future drug

development in this class.

While specific quantitative safety data from Phase I clinical trials of ALB-127158(a) and its

comparators are not publicly available, this guide synthesizes qualitative safety information

from published literature and provides an overview of the key safety considerations and

experimental methodologies relevant to this class of compounds.

Comparative Analysis of MCHR1 Antagonist Safety
Profiles
ALB-127158(a) and several other MCHR1 antagonists have been reported to be generally

"safe and well-tolerated" in Phase I clinical trials.[1] These trials typically involve single

ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers to

assess safety, tolerability, and pharmacokinetics.[2][3] Despite initial promising safety profiles,

the development of many of these compounds was discontinued for reasons other than severe
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adverse events in early trials. A significant safety concern for the MCHR1 antagonist class is

the potential for cardiotoxicity due to off-target inhibition of the human Ether-à-go-go-Related

Gene (hERG) potassium channel, which can lead to QT interval prolongation.[4][5][6]

Table 1: Qualitative Safety and Development Status of Selected MCHR1 Antagonists

Compound
Highest
Development
Phase

Reported Safety
Profile

Reason for
Discontinuation (if
known)

ALB-127158(a) Phase I

Safe and well-

tolerated with good

pharmacokinetic

characteristics.[2]

Development

terminated before

Phase II; limited

efficacy at doses with

adequate brain

exposure.[2]

NGD-4715 Phase I

Safe and well-

tolerated in a single

ascending dose study.

[7]

Induced cytochrome

P450 enzyme

CYP3A4, indicating a

high potential for drug-

drug interactions.[8]

BMS-830216 Phase I

Generally safe and

well-tolerated in a 28-

day study in obese

subjects.[9]

Lack of efficacy in

reducing body weight

or food intake.[10][9]

GW-856464 Phase I
No specific safety

issues reported.

Low bioavailability

precluded further

development.[10]

AMG-076 Phase I

Preclinical GLP

toxicology and safety

pharmacology studies

were without major

findings.[11]

Development

discontinued; reasons

not publicly disclosed.

[12]
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Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to safety assessment,

the following diagrams illustrate the MCHR1 signaling pathway and a typical preclinical to

clinical workflow for an MCHR1 antagonist.
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MCHR1 signaling and antagonist blockade.
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Preclinical to Clinical Development Workflow for an MCHR1 Antagonist
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Preclinical to clinical workflow.
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Experimental Protocols
Detailed experimental protocols for the safety assessment of ALB-127158(a) are not publicly

available. However, standard preclinical and clinical study designs for this class of compounds

are described below.

Preclinical Safety and Toxicology (GLP Studies)
Good Laboratory Practice (GLP) toxicology studies are a regulatory requirement before a new

drug can be tested in humans.[13][14][15][16][17] These studies are designed to identify

potential target organs for toxicity and to determine a safe starting dose for clinical trials.

Single-Dose and Repeat-Dose Toxicity Studies: These studies are conducted in at least two

species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[17] Animals are administered

escalating doses of the test compound, and a wide range of parameters are monitored,

including clinical signs, body weight, food consumption, hematology, clinical chemistry, and

urinalysis. At the end of the study, a full necropsy and histopathological examination of all

major organs are performed.

Safety Pharmacology Core Battery: These studies investigate the effects of the drug

candidate on vital functions.[18] This typically includes:

Central Nervous System: Assessment of effects on behavior, motor activity, and

coordination in rodents.

Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and

electrocardiogram (ECG), often in conscious, telemetered animals (e.g., dogs). This is

critical for assessing potential QT interval prolongation.

Respiratory System: Measurement of respiratory rate and tidal volume.

Genotoxicity Assays: A battery of in vitro and in vivo tests are conducted to assess the

potential of the compound to cause genetic mutations or chromosomal damage.

hERG Assay (In Vitro): This is a critical in vitro safety assay to evaluate the potential of a

compound to inhibit the hERG potassium channel, which is a primary cause of drug-induced
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QT prolongation.[4][5] The patch-clamp technique on cells expressing the hERG channel is

the gold standard for this assessment.

Phase I Clinical Trial Design (SAD and MAD)
Phase I clinical trials are the first-in-human studies and are primarily designed to evaluate the

safety, tolerability, and pharmacokinetics (PK) of a new drug.[19][3][20]

Single Ascending Dose (SAD) Study:

Design: Healthy volunteers are enrolled in sequential cohorts, with each cohort receiving a

single, escalating dose of the drug or a placebo.

Objective: To determine the maximum tolerated dose (MTD) after a single administration

and to characterize the single-dose PK profile.

Safety Monitoring: Intensive monitoring of vital signs, ECGs, clinical laboratory tests

(hematology, chemistry, urinalysis), and adverse events.

Multiple Ascending Dose (MAD) Study:

Design: Following the SAD study, healthy volunteers are enrolled in cohorts that receive

multiple, escalating doses of the drug or placebo over a defined period (e.g., 7-14 days).

Objective: To assess the safety and tolerability of repeated doses, to determine if the drug

accumulates in the body, and to characterize the steady-state PK profile.

Safety Monitoring: Similar to the SAD study, with frequent monitoring for any dose-related

or cumulative toxicity.

Conclusion
ALB-127158(a), like other MCHR1 antagonists that have entered clinical development,

demonstrated a favorable initial safety and tolerability profile in Phase I studies. The primary

hurdles for this class of compounds have not been overt toxicity in early clinical trials but rather

issues related to pharmacokinetics (e.g., low bioavailability), drug-drug interactions, or a lack of

demonstrable efficacy at tolerated doses. The potential for hERG channel inhibition and

subsequent cardiotoxicity remains a key safety concern that must be carefully evaluated
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throughout the development of any new MCHR1 antagonist. The lack of publicly available

quantitative safety data for ALB-127158(a) and its comparators limits a direct, detailed

comparison of their safety profiles. Future development of MCHR1 antagonists will require

careful optimization to ensure adequate target engagement in the central nervous system at

doses that are free from significant off-target effects, particularly hERG liability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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